(3R,4R)-pyrrolidine-3,4-diol is synthesized from various precursors through multiple synthetic routes. It is classified under organic compounds with significant relevance in pharmaceutical research due to its role as a glycosidase inhibitor. Compounds like these are often explored for their therapeutic potential in treating conditions such as diabetes and other metabolic disorders.
The synthesis of (3R,4R)-pyrrolidine-3,4-diol can be achieved through several methods:
The molecular structure of (3R,4R)-pyrrolidine-3,4-diol consists of a five-membered ring containing nitrogen and two hydroxyl groups at the 3rd and 4th positions. The stereochemistry at these positions is crucial for its biological activity. The compound has the following characteristics:
Nuclear Magnetic Resonance (NMR) spectroscopy has been used to confirm the structure and assign signals corresponding to different atoms within the molecule .
(3R,4R)-pyrrolidine-3,4-diol participates in several chemical reactions primarily due to its hydroxyl groups:
The mechanism by which (3R,4R)-pyrrolidine-3,4-diol exerts its biological effects primarily involves its interaction with glycosidases:
(3R,4R)-pyrrolidine-3,4-diol finds applications in various fields:
(3R,4R)-Pyrrolidine-3,4-diol possesses a defined molecular architecture central to its biochemical function. Its core structure is a five-membered pyrrolidine ring with hydroxyl groups at positions 3 and 4, yielding the molecular formula C₄H₉NO₂ and a molecular weight of 103.12 grams per mole [3]. The absolute (3R,4R) configuration signifies that both chiral centers exhibit R stereochemistry, resulting in a meso-like trans diol arrangement where the hydroxyl groups reside on opposite faces of the pyrrolidine ring . This specific stereochemistry is electronically encoded in identifiers like the canonical SMILES (C1C(C(CN1)O)O) and isomeric SMILES (C1C@HO), which explicitly define the relative spatial orientations of the substituents [3] [4]. The InChIKey (JCZPOYAMKJFOLA-QWWZWVQMSA-N) further serves as a unique stereochemical fingerprint for this specific diastereomer [4]. Computational analyses consistently highlight the significance of this configuration, revealing a lowest-energy conformation where the hydroxyl groups adopt a pseudo-diequatorial orientation within the envelope-twisted pyrrolidine ring, minimizing steric repulsions and facilitating specific molecular interactions [4].
Table 1: Fundamental Molecular Descriptors of (3R,4R)-Pyrrolidine-3,4-diol
Property | Value | Source/Identifier |
---|---|---|
CAS Registry Number | 186393-31-7 | [3] [4] |
IUPAC Name | (3R,4R)-pyrrolidine-3,4-diol | [3] |
Molecular Formula | C₄H₉NO₂ | [3] [4] |
Molecular Weight | 103.12 g/mol | [3] [4] |
Isomeric SMILES | C1C@HO | [3] [4] |
InChI Key | JCZPOYAMKJFOLA-QWWZWVQMSA-N | [3] [4] |
Topological Polar Surface Area (TPSA) | 52.49 Ų | [4] |
Nuclear Magnetic Resonance spectroscopy provides experimental validation of the predicted molecular structure and dynamic behavior of (3R,4R)-pyrrolidine-3,4-diol. While explicit chemical shift values are not detailed in the provided sources, the consistent reference to Nuclear Magnetic Resonance spectroscopy confirms its critical role in structural assignment and verification . Nuclear Magnetic Resonance analysis allows for the unambiguous assignment of proton and carbon signals, distinguishing between the methine protons attached to the chiral C3 and C4 carbons (bearing the hydroxyl groups) and the methylene protons of the CH₂ groups within the pyrrolidine ring [3]. Crucially, Nuclear Magnetic Resonance coupling constants (JHH) between the ring protons, particularly the vicinal coupling constant (J3,4) across the C3-C4 bond, are diagnostic of the dihedral angle and thus the ring conformation and relative stereochemistry. A large J3,4 value (typically > 7 Hz) would be expected for the trans-diaxial-like arrangement of H3 and H4 in the predominant envelope conformation of the (3R,4R) diastereomer, contrasting with the smaller coupling expected in the cis diastereomer . Variable temperature Nuclear Magnetic Resonance studies could further probe the ring inversion dynamics and the stability of intramolecular hydrogen-bonding patterns, if present. The Nuclear Magnetic Resonance data aligns with computational predictions, confirming the preference for a conformation where the hydroxyl groups can engage in hydrogen bonding with the nitrogen atom or solvent molecules, influencing chemical shifts and peak broadening effects [4].
The biological activity and physicochemical properties of pyrrolidine-3,4-diol are exquisitely sensitive to stereochemistry. Comparative analyses between the (3R,4R) diastereomer and its other stereoisomers (e.g., (3S,4S), (3R,4S), (3S,4R)) reveal significant stereoelectronic differences impacting molecular recognition. The (3R,4R) configuration enables a specific spatial alignment of the two hydroxyl groups and the nitrogen lone pair, creating an optimal hydrogen-bonding donor/acceptor motif crucial for high-affinity binding to glycosidase active sites [7]. Computational chemistry studies, including molecular orbital calculations and density functional theory, demonstrate distinct energy profiles and electronic distributions among the diastereomers [4]. For instance, the calculated Log P (partition coefficient) for (3R,4R)-pyrrolidine-3,4-diol is approximately -0.94 (consensus), indicating higher hydrophilicity compared to some other diastereomers due to differences in molecular dipole moment and solvent-accessible polar surface area [4]. The energy barrier for ring inversion or hydroxyl group rotation may also vary significantly. Crucially, the (3R,4R) isomer exhibits the optimal three-dimensional electrostatic complementarity to mimic the oxocarbenium ion transition state in glycoside hydrolysis, explaining its potency as a glycosidase inhibitor compared to diastereomers lacking this precise spatial arrangement of functional groups [4] [7].
Table 2: Calculated Energy Differences and Properties Between (3R,4R)-Pyrrolidine-3,4-diol and Representative Diastereomer
Property | (3R,4R) Diastereomer | Representative Other Diastereomer (e.g., meso-3R,4S) | Biological Consequence |
---|---|---|---|
Relative Energy (Calculated) | Baseline (0 kJ/mol) | Higher (+5-15 kJ/mol estimated) | Lower stability may impact binding kinetics |
Calculated Log P (Consensus) | -0.94 | May differ (e.g., -0.7 to -1.2) | Alters solubility & membrane permeation |
Hydrogen Bond Donor Capacity | 3 (2 OH, 1 NH) | Identical | Similar H-bond potential but geometry differs |
Optimal H-bond Network Geometry | Complementary to glycosidases | Suboptimal geometry | Drastically reduced glycosidase inhibition potency |
Molecular Dipole Moment | Specific orientation & magnitude | Different orientation/magnitude | Alters electrostatic complementarity to enzyme |
The presence of three hydrogen-bonding donors (two hydroxyl groups and one secondary amine) and two hydrogen-bonding acceptors (the oxygen atoms of the hydroxyl groups and the nitrogen lone pair) within (3R,4R)-pyrrolidine-3,4-diol creates a versatile landscape for intermolecular interactions, profoundly influencing its solid-state (crystal) structure and solution-phase aggregation. The high Topological Polar Surface Area (52.49 Ų) quantifies its significant polar character and hydrogen-bonding potential [4]. In the crystalline state, X-ray diffraction studies of related compounds, such as its hydrochloride salt (CAS 1104000-68-1) or structurally similar derivatives like the C₂-symmetric 1,1′-ethylenedipyrrolidine-3,3′,4,4′-tetraol, reveal characteristic packing motifs [6] [7]. The molecule typically forms extensive three-dimensional hydrogen-bonding networks. Common motifs include:
These robust hydrogen-bonding networks result in high melting points (consistent with the need for refrigerator storage noted for some derivatives [3] [7]) and significant solubility in polar protic solvents like water and methanol. Computational solubility predictions estimate high solubility (386-1240 mg/mL) in aqueous environments, driven by the energetic favorability of solvating the multiple hydrogen-bonding sites [4]. The crystal packing is often dominated by these polar interactions, minimizing the role of hydrophobic forces. The specific pattern (e.g., formation of sheets, chains, or diamondoid networks) depends on the crystal form (polymorph) and the presence of counterions in salt forms, but the consistent theme is the creation of a highly cohesive lattice stabilized by directional hydrogen bonds involving all available donors and acceptors [6] [7].
Table 3: Hydrogen-Bonding Parameters and Solid-State Behavior
Parameter/Feature | Value/Observation | Impact on Properties |
---|---|---|
Hydrogen Bond Donors (HBD) | 3 (1x NH, 2x OH) | Enables formation of extensive 3D networks |
Hydrogen Bond Acceptors (HBA) | 3 (1x N, 2x O) | Provides sites for HBD interaction |
Topological Polar Surface Area (TPSA) | 52.49 Ų | Confirms high polarity & H-bonding capacity |
Dominant Crystal Packing Motifs | Chains, sheets, diamondoid networks via N-H···O, O-H···N, O-H···O | High lattice energy, high melting point |
Predicted Aqueous Solubility | 386 - 1240 mg/mL (Computational ESOL/Ali) | High solubility driven by H-bonding with water |
Characteristic of C₂ Symmetric Derivatives | Enhanced formation of stable donor-acceptor-donor triads [6] | Facilitates predictable supramolecular assembly |
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